

# Introduction: The Critical Role of the Linker in PROTAC Technology

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## Compound of Interest

Compound Name: (R)-TCO-OH

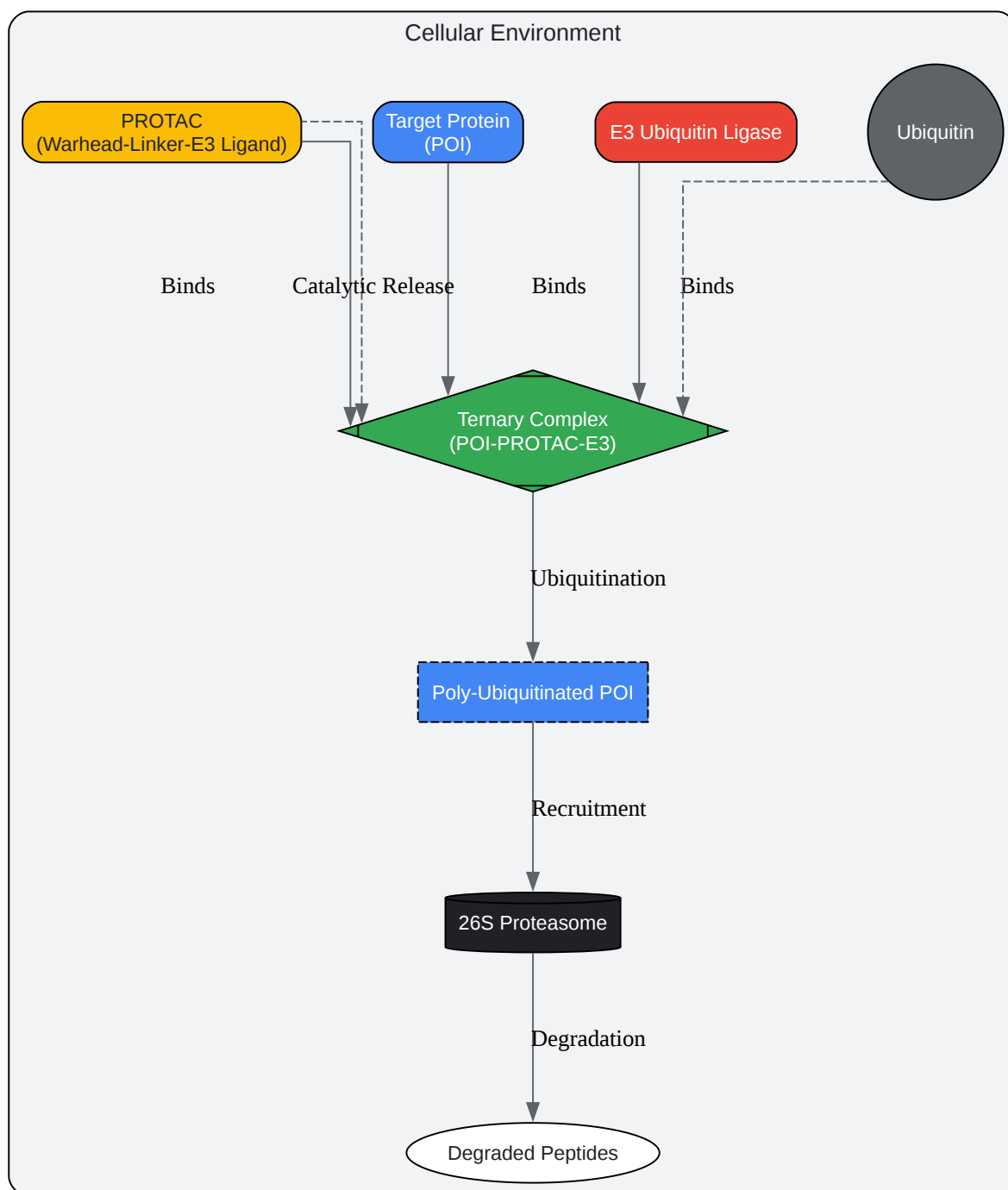
Cat. No.: B7950028

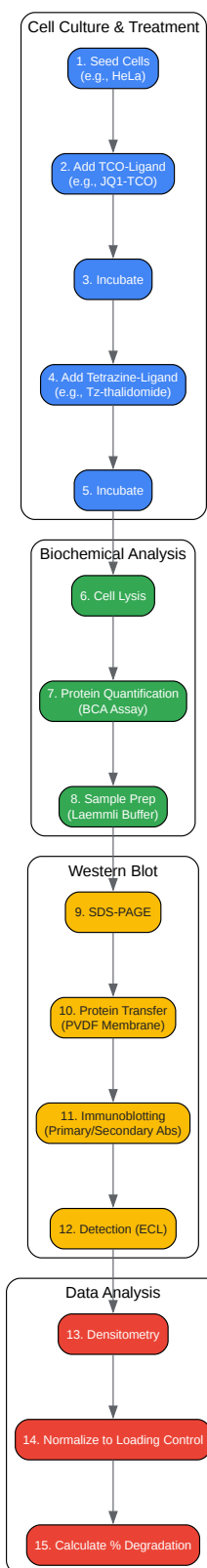
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Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, chemical composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][4] Furthermore, the linker's properties impact the overall physicochemical characteristics of the PROTAC, including its solubility and cell permeability.[4]

As PROTACs become larger and more complex, innovative linker strategies are required to overcome challenges such as poor cellular uptake.[5] One such strategy involves the use of bioorthogonal chemistry, which employs reactions that can occur in complex biological environments without interfering with native biochemical processes.[6] This guide focuses on a key reagent in this approach: **(R)-TCO-OH**, a building block for advanced, "clickable" PROTAC linkers.





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